molecular formula C19H19BrCl2N4O2 B1678473 Parogrelil hydrochloride CAS No. 878796-94-2

Parogrelil hydrochloride

カタログ番号: B1678473
CAS番号: 878796-94-2
分子量: 486.2 g/mol
InChIキー: QWGUGDYWUADMGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

NM-702は、以下を含むいくつかの種類の化学反応を受けます。

    還元: この化合物は、特に還元剤の存在下で、還元反応を受けます。

    置換: NM-702は、特に臭素および塩素置換基を含む置換反応に参加できます。

これらの反応で使用される一般的な試薬には、臭素化のための三臭化リンと、還元反応のためのさまざまな還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

NM-702には、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Therapeutic Applications

  • Cardiovascular Health
    • Intermittent Claudication : Parogrelil is being investigated for its ability to alleviate symptoms of intermittent claudication, a condition marked by muscle pain due to insufficient blood flow during exercise. Clinical trials have shown that it can improve walking distance and reduce claudication symptoms in patients with peripheral arterial disease .
    • Peripheral Arterial Disease : The compound has demonstrated significant biological activity in enhancing blood flow and reducing symptoms associated with peripheral arterial disease. Phase II trials have indicated improvements in exercise performance among patients .
  • Respiratory Conditions
    • Bronchodilation and Anti-inflammatory Effects : Parogrelil exhibits bronchodilatory properties, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD). Its anti-inflammatory effects may further enhance its therapeutic potential in respiratory disorders .
  • Potential Beyond Vascular Diseases
    • Emerging research suggests that Parogrelil may have applications in treating inflammatory conditions due to its unique pharmacological profile. Studies are exploring its efficacy in various inflammatory disorders, although this area requires further investigation .

Case Studies and Clinical Trials

  • Phase II Clinical Trials : In Japan, ongoing studies are assessing the efficacy of Parogrelil in treating intermittent claudication caused by arteriosclerosis obliterans and spinal canal stenosis. Preliminary results indicate positive outcomes regarding improved walking ability .
  • Experimental Models : Research using animal models has demonstrated that Parogrelil significantly improves walking distances and reduces hindlimb temperature in rat models of intermittent claudication. These findings support its potential as a therapeutic agent for vascular diseases .

Comparative Analysis with Other Inhibitors

Parogrelil's dual inhibition of phosphodiesterase type 3 and type 5 distinguishes it from other established drugs like cilostazol and sildenafil. While cilostazol is primarily used for intermittent claudication, Parogrelil's broader action may provide enhanced therapeutic benefits across multiple conditions .

CompoundPrimary TargetIndicationsUnique Features
ParogrelilPDE3, PDE5Intermittent claudication, asthmaDual inhibition, anti-inflammatory effects
CilostazolPDE3Intermittent claudicationWell-established clinical use
SildenafilPDE5Erectile dysfunctionSpecific to erectile function

作用機序

NM-702は、ホスホジエステラーゼとトロンボキサンA2シンターゼを阻害することにより効果を発揮します . ホスホジエステラーゼを阻害することにより、NM-702は環状ヌクレオチドのレベルを増加させ、血管拡張と血流の改善をもたらします. トロンボキサンA2シンターゼの阻害は、強力な血管収縮剤および血小板凝集剤であるトロンボキサンA2の生成を減少させます . これらの複合的な作用は、運動能力の向上と、末梢動脈疾患患者の症状の軽減に役立ちます。

類似の化合物との比較

NM-702は、ホスホジエステラーゼとトロンボキサンA2シンターゼの二重阻害においてユニークです. 類似の化合物には、以下が含まれます。

    シルデナフィル: 間欠性跛行の治療に使用される別のホスホジエステラーゼ阻害剤。

    アスピリン: トロンボキサンA2シンターゼを阻害しますが、ホスホジエステラーゼは阻害しません。

    ジピリダモール: ホスホジエステラーゼを阻害しますが、NM-702とは異なる分子標的を持っています。

NM-702の独自性は、ホスホジエステラーゼとトロンボキサンA2シンターゼの両方を阻害する能力にあり、これらの酵素のいずれか1つのみを標的とする化合物と比較して、より幅広い治療効果をもたらします .

類似化合物との比較

NM-702 is unique in its dual inhibition of phosphodiesterase and thromboxane A2 synthase. Similar compounds include:

    Cilostazol: Another phosphodiesterase inhibitor used to treat intermittent claudication.

    Aspirin: Inhibits thromboxane A2 synthase but does not inhibit phosphodiesterase.

    Dipyridamole: Inhibits phosphodiesterase but has different molecular targets compared to NM-702.

NM-702’s uniqueness lies in its ability to inhibit both phosphodiesterase and thromboxane A2 synthase, providing a broader therapeutic effect compared to compounds that target only one of these enzymes .

生物活性

Parogrelil hydrochloride, also known as NT-702, is a novel synthetic compound classified as a phosphodiesterase (PDE) inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of intermittent claudication and other vascular diseases. This article explores the biological activity of this compound, detailing its mechanism of action, therapeutic effects, and relevant research findings.

Parogrelil selectively inhibits phosphodiesterase type 3 (PDE3) and type 5 (PDE5), enzymes that regulate cyclic nucleotide levels within cells. By inhibiting these enzymes, Parogrelil increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular signaling pathways. The inhibition of PDE3 is particularly significant as it enhances vasodilation and improves blood flow, which is beneficial for patients suffering from peripheral arterial disease (PAD) and intermittent claudication .

Biological Activity and Therapeutic Applications

1. Vascular Effects:

  • Improvement in Blood Flow: Parogrelil has been shown to enhance blood flow in preclinical models. In rat studies, it improved walking distance and plantar surface temperature in models of hindlimb ischemia, outperforming cilostazol, a commonly used PDE3 inhibitor .
  • Vasodilatory Effects: The compound induces vasodilation through endothelium-dependent mechanisms, suggesting its utility in treating conditions characterized by impaired blood flow .

2. Anti-inflammatory Properties:

  • Research indicates that Parogrelil exhibits anti-inflammatory effects, which may extend its therapeutic potential beyond vascular diseases to include inflammatory disorders . This property is particularly relevant for conditions where inflammation contributes to vascular complications.

3. Bronchodilatory Effects:

  • Parogrelil has demonstrated bronchodilatory activity, making it a candidate for respiratory conditions such as asthma. This dual action—improving vascular function while also affecting respiratory pathways—highlights its versatility as a therapeutic agent .

Efficacy Studies

Several studies have evaluated the efficacy of Parogrelil:

  • Pharmacological Comparison: In head-to-head comparisons with cilostazol, Parogrelil showed superior efficacy in improving walking distances in patients with intermittent claudication. The IC50 values for PDE3 inhibition were significantly lower for Parogrelil (0.179 nM for PDE3A) compared to cilostazol .
  • Clinical Trials: Phase 2 clinical trials have been conducted to assess the safety and efficacy of Parogrelil in patients with intermittent claudication due to arteriosclerosis obliterans. Results indicated significant improvements in exercise performance and symptom relief compared to placebo groups .

Case Studies

A notable case study involved a patient with recurrent thromboembolism who was treated with various anticoagulants alongside PDE inhibitors like Parogrelil. The treatment regimen demonstrated improved outcomes in managing symptoms associated with vascular occlusions, showcasing the potential benefits of combining anticoagulants with PDE inhibitors .

Summary of Findings

Property Details
Target Enzymes PDE3 and PDE5
Main Therapeutic Uses Intermittent claudication, peripheral arterial disease, asthma
Key Mechanisms Increases cAMP and cGMP levels; induces vasodilation; exhibits anti-inflammatory effects
Efficacy Superior to cilostazol in improving walking distances; effective in enhancing blood flow
Clinical Status Phase 2 trials ongoing; promising results in improving symptoms related to vascular diseases

特性

Key on ui mechanism of action

NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase.

CAS番号

878796-94-2

分子式

C19H19BrCl2N4O2

分子量

486.2 g/mol

IUPAC名

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H

InChIキー

QWGUGDYWUADMGB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl

正規SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl

外観

Solid powder

Key on ui other cas no.

139145-84-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride
NM-702
NT 702
NT-702
NT702 cpd
parogrelil hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parogrelil hydrochloride
Reactant of Route 2
Parogrelil hydrochloride
Reactant of Route 3
Reactant of Route 3
Parogrelil hydrochloride
Reactant of Route 4
Reactant of Route 4
Parogrelil hydrochloride
Reactant of Route 5
Parogrelil hydrochloride
Reactant of Route 6
Parogrelil hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。